molecular formula C7H5F2NO2 B567312 2-(Difluoromethyl)isonicotinic acid CAS No. 1256818-14-0

2-(Difluoromethyl)isonicotinic acid

Cat. No.: B567312
CAS No.: 1256818-14-0
M. Wt: 173.119
InChI Key: XBLKYGVQHXXTDM-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)isonicotinic acid” is a chemical compound with the CAS Number: 1256818-14-0 . It has a molecular weight of 173.12 . The IUPAC name for this compound is this compound . It is a solid substance at ambient temperature .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at ambient temperature . It has a molecular weight of 173.12 . The IUPAC name for this compound is this compound .

Scientific Research Applications

  • Luminescent Properties : Isonicotinic acid derivatives have been investigated for their luminescent properties, particularly in coordination with metal complexes, which can be useful in fluorescence probing and studying microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).

  • Antibacterial Activity : Studies on 2-substituted isonicotinic acid hydrazides have shown a correlation between their structure and antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Seydel et al., 1976).

  • Photoelectrochemical Applications : Bi-isonicotinic acid, a related compound, is a key ligand in several organometallic dyes used in photoelectrochemical applications. Understanding its bonding interaction with semiconductor surfaces like rutile TiO2(110) provides insight into dye-surface interactions crucial for these applications (Patthey et al., 1999).

  • Electrochemical Reduction : The electrochemical reduction of isonicotinic acid in aqueous media has been examined, revealing a complex reduction mechanism that includes multiple electron and proton transfers, which could be relevant for understanding electrochemical processes in organic compounds (Mathieu et al., 1997).

  • Xanthine Oxidoreductase Inhibition : Research on the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, involved the reaction of isonicotinic acid N-oxide with zinc cyanide. This highlights the potential pharmaceutical applications of isonicotinic acid derivatives (Huo et al., 2008).

  • Metal-Organic Frameworks (MOFs) : Isonicotinic acid-based MOFs have been explored for their thermal and moisture stability, as well as for their magnetic properties, indicating potential applications in materials science and magnetic studies (Zhou et al., 2020).

  • Molecular Topology : Isonicotinic acid has been used as a spacer in the construction of homo- and hetero-metallic molecular topologies, which has implications in the field of molecular engineering and nanotechnology (Teo et al., 2004).

  • Target for Antituberculosis Drugs : The inhA gene in Mycobacterium tuberculosis, which encodes a target for isoniazid (a derivative of isonicotinic acid), has been studied, contributing to the understanding of the mechanism of action of one of the most widely used antituberculosis drugs (Banerjee et al., 1994).

Safety and Hazards

“2-(Difluoromethyl)isonicotinic acid” has a GHS07 pictogram, with a signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that isonicotinic acid derivatives have been used in various biochemical applications

Cellular Effects

It is known that isonicotinic acid derivatives can have various effects on cell function .

Molecular Mechanism

It is known that difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .

Temporal Effects in Laboratory Settings

It is known that the solubility of isonicotinic acid in various organic solvents has been analyzed .

Metabolic Pathways

The metabolic pathways that 2-(Difluoromethyl)isonicotinic acid is involved in are not well-documented in the literature. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Properties

IUPAC Name

2-(difluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKYGVQHXXTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729353
Record name 2-(Difluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256818-14-0
Record name 2-(Difluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethyl)isonicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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